1,2,3,4-Tetrakis(bromomethyl)benzene

Catalog No.
S1931827
CAS No.
51678-43-4
M.F
C10H10Br4
M. Wt
449.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrakis(bromomethyl)benzene

CAS Number

51678-43-4

Product Name

1,2,3,4-Tetrakis(bromomethyl)benzene

IUPAC Name

1,2,3,4-tetrakis(bromomethyl)benzene

Molecular Formula

C10H10Br4

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2

InChI Key

IIYIEWLCGSETQQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CBr)CBr)CBr)CBr

Canonical SMILES

C1=CC(=C(C(=C1CBr)CBr)CBr)CBr
1,2,3,4-Tetrakis(bromomethyl)benzene, commonly known as TMB, is an organic compound with the chemical formula C10H8Br4. It belongs to the family of brominated benzenes and is widely used in various fields, including organic synthesis, material chemistry, and medicinal chemistry. TMB is a white crystalline solid that is insoluble in water and highly soluble in organic solvents such as chloroform, ethanol, and acetone.
TMB has a melting point of 239-241°C and a boiling point of 551.1°C. It has a molecular weight of 542.9 g/mol and a density of 2.31 g/cm3 at 25°C. TMB is highly reactive due to the presence of four bromine atoms in its structure, which makes it a potent electrophile. The compound is also susceptible to photodegradation, which can result in the release of highly toxic bromine radicals.
TMB can be synthesized by the bromination of tetramethylbenzene using a mixture of hydrobromic acid and hydrogen peroxide as the brominating agent. Other methods of synthesis include the bromination of benzene using AlBr3 as the brominating agent and the bromination of 1,4-dibromobenzene using a mixture of strong acids as the brominating agent. TMB can be characterized using various spectroscopic and analytical techniques, including NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
Various analytical methods have been employed to detect and quantify TMB in different matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used methods for the detection and quantification of TMB in environmental samples. These methods offer high sensitivity and selectivity, allowing for the detection of TMB at low concentrations.
TMB has exhibited various biological properties, including antibacterial, antifungal, and antitumor activities. Studies have shown that TMB inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, TMB has been shown to exhibit selective cytotoxicity towards various cancer cell lines, including breast cancer and leukemia.
TMB is considered highly toxic and poses significant risks to human health and the environment. Exposure to TMB can cause skin and eye irritation, respiratory distress, and central nervous system effects. TMB is also highly flammable and can cause fires or explosions when exposed to heat or open flames.
TMB is widely used in various scientific experiments, including organic synthesis, materials chemistry, and medicinal chemistry. TMB has been used as a brominating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In materials chemistry, TMB has been used as a precursor for the synthesis of luminescent organic materials.
Despite the wide range of applications of TMB, there is still ongoing research on its properties and potential applications. Recent studies have focused on the development of new synthetic methods for TMB and its derivatives and their potential applications in medicinal chemistry and materials science.
TMB and its derivatives have significant potential for use in various fields, including pharmaceuticals, agrochemicals, and environmental remediation. TMB derivatives have exhibited potent antitumor activity and could be developed as potential anticancer agents. TMB has also been employed as a brominating agent in the synthesis of agrochemicals and could be used in the development of new herbicides and insecticides. In environmental remediation, TMB could be used as a precursor for the synthesis of materials for the removal of pollutants from water and air.
Despite the potential applications of TMB and its derivatives, there are several limitations that need to be addressed. The toxicity of TMB and the potential for the release of toxic bromine radicals during its photodegradation must be considered. In addition, the synthesis of TMB and its derivatives can be challenging, and there is a need for the development of new synthetic methods. Future research should focus on addressing these limitations and exploring the potential applications of TMB and its derivatives in various fields.
Possible Future Directions
1. Development of efficient and environmentally friendly synthetic methods for TMB and its derivatives.
2. Investigation of the potential applications of TMB and its derivatives in the development of new pharmaceuticals and agrochemicals.
3. Exploration of the potential applications of TMB and its derivatives in environmental remediation.
4. Investigation of the toxicity and safety of TMB and its derivatives and the development of strategies to mitigate their risks.
5. Development of methods for the controlled photodegradation of TMB and its derivatives to prevent the release of toxic bromine radicals.
6. Investigation of the potential applications of TMB and its derivatives in the development of new materials for energy storage and conversion.
7. Exploration of the potential applications of TMB and its derivatives in the development of new luminescent materials for optoelectronic devices.
8. Development of new analytical methods for the detection and quantification of TMB and its derivatives in environmental and biological samples.
9. Investigation of the potential applications of TMB and its derivatives in the development of new catalysts for organic reactions.
10. Development of new methods for the functionalization of TMB for the synthesis of new compounds with potential applications in various fields.

XLogP3

4.2

Wikipedia

1,2,3,4-tetrakis(bromomethyl)benzene

Dates

Modify: 2023-08-16

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